molecular formula C17H25FN2O4S B2524461 tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1353980-93-4

tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2524461
CAS No.: 1353980-93-4
M. Wt: 372.46
InChI Key: LAQGLZQSLXGFPY-UHFFFAOYSA-N
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Description

tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24FN2O4S . It is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry .

Scientific Research Applications

tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

The synthesis of tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with fluorophenylsulfonamido compounds under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps .

Chemical Reactions Analysis

tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenylsulfonamido group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluorophenylsulfonamido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[[(4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-17(2,3)24-16(21)20-11-5-4-6-14(20)12-19-25(22,23)15-9-7-13(18)8-10-15/h7-10,14,19H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGLZQSLXGFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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